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molecular formula C8H10N2 B1343903 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine CAS No. 535935-84-3

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Cat. No. B1343903
M. Wt: 134.18 g/mol
InChI Key: BUJYYGHIOAAFOO-UHFFFAOYSA-N
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Patent
US07598417B2

Procedure details

A solution of 6,7-dihydro-[1]pyrindin-5-one O-methyl-oxime (5.43 g, 33.5 mmol) and Pd/C (150 mg) in TFA were hydrogenated under 50 psi for 14 hours. Filtration via celite and concentration afforded the title amine. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 1.66-1.77 (m, 2H), 2.17-2.27 (m, 2H), 2.45-2.50 (m, 1H), 3.24-3.33 (m, 2H), 8.42-8.58 (m, 1H), 8.61-8.72 (m, 1H), 9.37-9.50 (m, 1H).
Name
6,7-dihydro-[1]pyrindin-5-one O-methyl-oxime
Quantity
5.43 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[N:3]=[C:4]1[CH2:12][CH2:11][C:10]2[N:9]=[CH:8][CH:7]=[CH:6][C:5]1=2>C(O)(C(F)(F)F)=O.[Pd]>[N:9]1[C:10]2[CH2:11][CH2:12][CH:4]([NH2:3])[C:5]=2[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
6,7-dihydro-[1]pyrindin-5-one O-methyl-oxime
Quantity
5.43 g
Type
reactant
Smiles
CON=C1C=2C=CC=NC2CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CONCENTRATION
Type
CONCENTRATION
Details
via celite and concentration

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC=2C(CCC12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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